![molecular formula C13H16BF3O3 B6321134 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-63-4](/img/structure/B6321134.png)
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane, or 2-MTPTD for short, is a chemical compound belonging to the class of boronic acids. It has been found to have a variety of applications in the scientific research field, ranging from organic synthesis to biochemistry and physiology.
Scientific Research Applications
2-MTPTD has been found to have a variety of applications in the scientific research field. It has been used as a reagent for the synthesis of various compounds, such as pyridines and indoles. It has also been used as a catalyst for the synthesis of polymers, and as a catalyst for the synthesis of bioconjugates. Additionally, 2-MTPTD has been used as a ligand for metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
2-MTPTD acts as a boronic acid catalyst, which is capable of forming boronate esters with a variety of compounds. These boronate esters can then be used as intermediates in a variety of chemical reactions, such as Suzuki-Miyaura cross-coupling reactions. Additionally, 2-MTPTD can act as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
2-MTPTD has been found to be non-toxic and is not known to have any significant biochemical or physiological effects. However, it has been found to be an effective catalyst for a variety of chemical reactions, which can be used to synthesize various compounds.
Advantages and Limitations for Lab Experiments
2-MTPTD has several advantages for lab experiments. It is a highly efficient catalyst that can facilitate a variety of chemical reactions. Additionally, it is non-toxic and has no known biochemical or physiological effects. However, there are some limitations to using 2-MTPTD in lab experiments. For example, it is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed. Additionally, its solubility in organic solvents is limited, which can make it difficult to use in certain reactions.
Future Directions
There are a variety of potential future directions for 2-MTPTD. It could be used as a catalyst for the synthesis of new molecules, such as polymers and bioconjugates. Additionally, it could be used as a ligand for metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions. Furthermore, it could be used in the synthesis of pharmaceuticals or other compounds with potential therapeutic applications. Finally, it could be used as a reagent for the synthesis of various compounds, such as pyridines and indoles.
Synthesis Methods
2-MTPTD can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-2-(trifluoromethyl)phenol with potassium borohydride in the presence of sodium carbonate. This reaction yields the intermediate product, 4-methoxy-2-(trifluoromethyl)phenylboronic acid. The second step involves the reaction of the intermediate product with dimethyl sulfoxide and sodium borohydride. This reaction yields 2-MTPTD as the final product.
properties
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3/c1-12(2)7-19-14(20-8-12)11-5-4-9(18-3)6-10(11)13(15,16)17/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQAVMJHQUHHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
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